5-Amino-2-fluoronicotinonitrile CAS 503555-42-4 safety data sheet (SDS)
5-Amino-2-fluoronicotinonitrile CAS 503555-42-4 safety data sheet (SDS)
Handling, Reactivity, and Safety Protocols for Medicinal Chemistry Applications
Executive Summary
5-Amino-2-fluoronicotinonitrile (CAS 503555-42-4) is a high-value heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors (e.g., BTK, EGFR) and covalent drugs. Its structural triad—a nucleophilic amino group, an electron-withdrawing nitrile, and a labile fluorine atom—makes it a versatile "privileged scaffold" in drug discovery. However, this same reactivity necessitates rigorous handling protocols to prevent degradation (hydrolysis/oxidation) and ensure operator safety. This guide synthesizes safety data, physicochemical properties, and experimental best practices.
Part 1: Chemical Identity & Physicochemical Profile[1]
The "Fingerprint" of CAS 503555-42-4 Understanding the physical state is the first step in accurate dosing and handling.
| Property | Data | Technical Note |
| CAS Number | 503555-42-4 | Unique identifier. |
| IUPAC Name | 5-Amino-2-fluoropyridine-3-carbonitrile | Alternate: 6-Fluoro-5-cyanopyridin-3-amine. |
| Molecular Formula | C₆H₄FN₃ | High Nitrogen/Fluorine content. |
| Molecular Weight | 137.11 g/mol | Ideal for fragment-based drug design (FBDD). |
| Appearance | Solid (Yellow to Brown powder) | Color darkens upon oxidation/air exposure. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; lipophilic. |
| Storage | 2–8°C, Inert Atmosphere | Critical: Hygroscopic and light-sensitive. |
| SMILES | Nc1cc(cn(c1)F)C#N | Useful for cheminformatics/docking. |
Part 2: Safety & Hazard Assessment (SDS Analysis)
Authoritative Hazard Interpretation As a pyridine derivative with nitrile and fluorine substituents, this compound exhibits a specific toxicity profile. It is not merely "harmful"; it is a reactive electrophile/nucleophile hybrid that interacts with biological targets.
Core Hazard Classifications (GHS)
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Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
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Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
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Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
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STOT - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Mechanism of Toxicity
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Irritation: The basic amino group (-NH2) combined with the electron-deficient pyridine ring creates a local irritant profile for mucous membranes.
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Metabolic Activation: While stable, the nitrile group (-CN) can theoretically liberate cyanide under extreme metabolic stress, though the primary risk is the intact molecule's binding to proteins via the reactive fluorine (SNAr potential).
Emergency Response Decision Logic
The following diagram outlines the immediate response protocols for exposure, designed for lab safety officers.
Caption: Figure 1.[1][2] Immediate response workflow for CAS 503555-42-4 exposure events.
Part 3: Handling, Storage, & Stability
The "Application Scientist" Perspective Standard lab storage is insufficient. The combination of an electron-rich amino group and an electron-poor pyridine ring makes this compound susceptible to oxidation and hydrolysis.
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Inert Atmosphere: Always store under Argon or Nitrogen. The amine is prone to oxidation (turning the solid dark brown).
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Temperature Control: Maintain at 2–8°C . Room temperature storage accelerates degradation.
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Hygroscopicity: The nitrile group can hydrolyze to an amide/acid if exposed to moisture over time. Use a desiccator.
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Weighing Protocol:
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Allow the vial to warm to room temperature before opening to prevent condensation.
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Weigh quickly in a fume hood; do not leave open to air.
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Part 4: Synthetic Utility & Reactivity
Why Researchers Use It This molecule is a "linchpin" intermediate. It offers three distinct points of reactivity, allowing for divergent synthesis of complex drug candidates.
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C2-Fluorine (The Electrophile): Highly activated by the adjacent Nitrile (C3) and Pyridine Nitrogen. It is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides.
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C5-Amino (The Nucleophile): Available for amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.
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C3-Nitrile (The Modifier): Can be hydrolyzed to an amide, reduced to an amine, or used to form heterocycles (e.g., tetrazoles).
Reactivity Pathway Diagram
This diagram illustrates the divergent synthetic routes accessible from this core.
Caption: Figure 2. Divergent synthetic utility of the 5-Amino-2-fluoronicotinonitrile scaffold.
Part 5: Experimental Protocols
Protocol A: Quality Control (Purity Check)
Before starting a synthesis, validate the integrity of the starting material.
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Method: LC-MS (Liquid Chromatography-Mass Spectrometry).
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Solvent: Acetonitrile/Water (0.1% Formic Acid).
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Expected Mass: [M+H]⁺ = 138.12 Da.
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Criteria: If purity is <95% or significant dark discoloration is observed, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Eluent: EtOAc/Hexane).
Protocol B: General Amide Coupling (Functionalizing the C5-Amine)
This protocol preserves the sensitive C2-Fluorine for later stages.
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Setup: Flame-dried round-bottom flask, Argon atmosphere.
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Reagents:
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CAS 503555-42-4 (1.0 equiv)
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Carboxylic Acid (1.1 equiv)
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HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)
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DIPEA (Diisopropylethylamine, 3.0 equiv)
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Solvent: Anhydrous DMF or DMAc (Concentration ~0.1 M).
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Procedure:
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Dissolve the Carboxylic Acid and DIPEA in DMF.
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Add HATU and stir for 5 minutes to activate the acid.
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Add 5-Amino-2-fluoronicotinonitrile .
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Stir at Room Temperature (25°C) for 4–16 hours. Monitor by TLC/LCMS.
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Note: Heating (>60°C) may risk displacing the Fluorine if the amine is nucleophilic enough, though unlikely under these conditions.
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Workup: Dilute with EtOAc, wash with NaHCO₃ (sat.) and Brine. Dry over Na₂SO₄.
References
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PubChem. (n.d.). 5-Amino-2-fluoronicotinonitrile (Compound Summary). National Library of Medicine. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Pyridine derivatives hazards. Retrieved from [Link]
